7-Deoxydoxorubicinone
Overview
Description
7-Deoxydoxorubicinone is a metabolite of the anthracycline antibiotic doxorubicin, which is widely used in cancer treatment. This compound is part of the aglycone family, which are derivatives of doxorubicin that have lost their sugar moiety. The structure of this compound includes a tetracyclic ring system with adjacent quinone and hydroquinone groups, making it a significant subject of study in pharmacokinetics and drug metabolism .
Mechanism of Action
Target of Action
7-Deoxydoxorubicinone, also known as 7-Deoxyadriamycin aglycone, is a derivative of the chemotherapeutic agent Doxorubicin (DOX). The primary targets of DOX, and likely its derivatives, include DNA , where it intercalates and forms adducts , and Topoisomerase II (TopII) , which it poisons .
Mode of Action
The compound interacts with its targets through multiple mechanisms. It intercalates into DNA, disrupting the double helix structure and preventing replication . It also forms a ternary complex with DNA and TopII, inhibiting the enzyme’s activity and leading to DNA breaks . Other mechanisms include the generation of free radicals leading to oxidative stress, and membrane damage through altered sphingolipid metabolism .
Biochemical Pathways
The action of this compound affects several biochemical pathways. These include pathways involved in DNA replication and repair, as well as those related to oxidative stress and membrane integrity . The compound’s action can also influence the Bcl-2/Bax apoptosis pathway , and pathways involving inflammatory cytokines .
Pharmacokinetics
Studies on dox suggest that it has low oral bioavailability due to extensive metabolism . A study on low-dose DOX and its metabolites, including this compound, found substantial interindividual variation in plasma concentrations .
Result of Action
The action of this compound results in cytotoxic effects on cells, primarily through DNA damage and the induction of apoptosis . This can lead to cell death, making the compound effective against various types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment
Biochemical Analysis
Biochemical Properties
7-Deoxydoxorubicinone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of doxorubicin, which is known to bind to DNA-associated enzymes and intercalate with DNA base pairs .
Cellular Effects
Studies have shown that doxorubicin, from which this compound is derived, has multiple mechanisms of action, including DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to share some mechanisms with its parent compound, doxorubicin. Doxorubicin is known to intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to oxidative stress .
Temporal Effects in Laboratory Settings
Studies have shown that doxorubicin, from which this compound is derived, shows a time-dependent permeability into spheroids with the most drug accumulating in the core at 24 h of treatment .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. Doxorubicin, from which this compound is derived, has been studied extensively. It has been found that the cytotoxicity of doxorubicin is concentration-dependent .
Metabolic Pathways
This compound is involved in the metabolic pathways of doxorubicin. Doxorubicin is metabolized to produce this compound and other metabolites .
Transport and Distribution
It is likely to share some properties with its parent compound, doxorubicin .
Subcellular Localization
Studies have shown that doxorubicin, from which this compound is derived, can be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxydoxorubicinone typically involves the degradation of doxorubicin under specific conditions. One common method includes the use of liquid–liquid extraction with a chloroform:methanol mixture (4:1, v/v) from biological samples such as mouse plasma . The reaction conditions often involve maintaining the sample on ice and using potassium phosphate buffer to stabilize the compound during extraction.
Industrial Production Methods: Industrial production of this compound is not as common as its extraction from biological samples due to its role as a metabolite rather than a primary therapeutic agent. advanced chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to isolate and quantify this compound from complex biological matrices .
Chemical Reactions Analysis
Types of Reactions: 7-Deoxydoxorubicinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert quinone groups to hydroquinone.
Substitution: Various substitution reactions can occur at the quinone and hydroquinone sites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and other hydrides.
Substitution Reagents: Halogens and other electrophiles.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are significant in studying the metabolic pathways and potential toxicities of anthracycline antibiotics .
Scientific Research Applications
7-Deoxydoxorubicinone has several scientific research applications:
Chemistry: It is used to study the degradation pathways of doxorubicin and other anthracyclines.
Biology: Researchers use it to understand the metabolic processes and the role of aglycones in drug metabolism.
Medicine: It helps in studying the pharmacokinetics and potential side effects of doxorubicin, particularly its cardiotoxicity.
Industry: The compound is used in the development of analytical methods for drug monitoring and quality control in pharmaceutical production
Comparison with Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Doxorubicinol: Another metabolite with similar but distinct properties.
Doxorubicinone: A closely related aglycone with different metabolic pathways.
Uniqueness: 7-Deoxydoxorubicinone is unique due to its specific metabolic pathway and its role in the degradation of doxorubicin. Unlike doxorubicin and doxorubicinol, it lacks the sugar moiety, which significantly alters its pharmacokinetic properties and interactions with cellular targets .
Properties
IUPAC Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFPRZWWKUHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38554-25-5 | |
Record name | NSC270536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-Deoxydoxorubicinone formed in the body?
A1: this compound is a metabolite of doxorubicin, formed primarily through reductive glycosidic cleavage of the parent drug. This process occurs mainly in the liver, catalyzed by enzymes like NADPH cytochrome P450 reductase and requires anaerobic conditions. [, ]
Q2: Is this compound pharmacologically active?
A2: While doxorubicin exerts its antitumor effect by interfering with DNA function, this compound is considered pharmacologically inactive. [] This suggests that the aglycone formation represents a detoxification pathway for doxorubicin.
Q3: How does the co-administration of other drugs impact the formation of this compound?
A3: Studies have shown that co-administering drugs like cyclophosphamide or taxanes (paclitaxel and docetaxel) can alter the metabolism of doxorubicin and influence the formation of this compound. For instance, cyclophosphamide pretreatment in rats was shown to decrease the formation of 7-deoxyadriamycinol aglycone, another metabolite, without affecting this compound levels. [] Similarly, co-administration of paclitaxel or docetaxel with epirubicin (a doxorubicin analog) led to significantly higher levels of this compound. [] These findings highlight the complex interplay of drug metabolism and the potential for pharmacokinetic interactions.
Q4: Can hyperthermia affect the formation of this compound?
A4: While hyperthermia doesn't significantly impact the overall metabolism of doxorubicin to this compound, studies have shown a slight increase in the formation of 7-deoxyadriamycinol aglycone under hyperthermic conditions in vitro. []
Q5: How is this compound detected and quantified in biological samples?
A5: Several analytical methods have been developed for the detection and quantification of this compound in biological samples, primarily plasma and urine. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly used technique. [, , ] Additionally, mass spectrometry (MS) is often employed for structural confirmation and increased sensitivity. [, ] Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) offers high sensitivity and is particularly useful for analyzing zeptomole quantities of doxorubicin metabolites, including this compound, in subcellular fractions. []
Q6: How is this compound distributed within cells?
A6: Research utilizing CE-LIF and subcellular fractionation has revealed that this compound is relatively evenly distributed among nuclear-enriched, organelle-enriched, and cytosolic-enriched fractions. [] This is in contrast to other doxorubicin metabolites, which often exhibit a more specific subcellular localization.
Q7: Does age influence the metabolism of doxorubicin to this compound?
A7: Studies comparing the in vitro metabolism of doxorubicin in liver fractions from young adult and old Fischer 344 rats have shown age-related differences. Specifically, the relative amounts of doxorubicin metabolites, including this compound, were higher in the liver fractions from younger rats. [] This suggests that age-related changes in drug metabolism could contribute to the variable response to doxorubicin therapy observed in different age groups.
Q8: Are there any known compounds that can specifically interact with this compound?
A8: Research has identified compounds like Bi(3,5-dimethyl-5-hydroxymethyl-2-oxomorpholin-3-yl) (DHM3), a radical dimer, that can react with doxorubicin to produce this compound. [] In mice, administration of DHM3 after a lethal dose of doxorubicin was shown to increase this compound levels in tissues, reduce doxorubicin levels, and ultimately improve survival. This suggests potential therapeutic applications of compounds like DHM3 in mitigating doxorubicin toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.